2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine 2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16589636
InChI: InChI=1S/C6H11N3O/c1-4(2)5(7)6-8-3-10-9-6/h3-5H,7H2,1-2H3
SMILES:
Molecular Formula: C6H11N3O
Molecular Weight: 141.17 g/mol

2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine

CAS No.:

Cat. No.: VC16589636

Molecular Formula: C6H11N3O

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine -

Specification

Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
IUPAC Name 2-methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine
Standard InChI InChI=1S/C6H11N3O/c1-4(2)5(7)6-8-3-10-9-6/h3-5H,7H2,1-2H3
Standard InChI Key CVIXBBCQZLBQKL-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C1=NOC=N1)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 2-methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine features a 1,2,4-oxadiazole ring substituted at the 3-position with a 2-methylpropylamine group. This arrangement confers unique electronic and steric properties that influence its reactivity and interactions with biological targets. The compound exists as a racemic mixture under standard conditions, though enantioselective synthesis routes remain underexplored.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₁₁N₃O
Molecular Weight141.17 g/mol
IUPAC Name2-methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine
CAS NumberNot publicly disclosed
SolubilityModerate in polar organic solvents
Melting Point242–243°C (hydrochloride salt)

Discrepancies in reported molecular formulas (e.g., C₆H₁₂N₄O in some sources) likely arise from variations in salt forms or measurement techniques. The hydrochloride salt (C₆H₁₂ClN₃O) exhibits a higher molecular weight of 177.63 g/mol, underscoring the importance of specifying the form in experimental protocols.

Synthetic Methodologies

Traditional Cyclization Approaches

The synthesis of 2-methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine typically involves cyclization reactions between hydrazides and carbonyl derivatives. A common route employs β-methylpropionamide hydrazide reacting with nitriles under acidic conditions, facilitated by dehydrating agents such as phosphorus oxychloride (POCl₃). This method yields the oxadiazole core through intramolecular cyclization, with reaction times ranging from 4 to 12 hours at 60–80°C.

Modern Catalytic Strategies

Recent advances emphasize catalytic efficiency and environmental sustainability. Copper(I)-mediated cyclizations using CuI/1,10-phenanthroline systems enable regioselective formation of the 1,2,4-oxadiazole ring at room temperature, achieving yields exceeding 85% . Solvent-free mechanochemical approaches, utilizing ball milling, reduce waste generation and reaction times to under 30 minutes .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Time (h)Temperature (°C)
POCl₃-mediated cyclization72870
CuI/phenanthroline881.525
Mechanochemical milling810.5Ambient

Process safety analyses reveal that intermediates in traditional routes exhibit thermal instability above 120°C, necessitating stringent temperature control . In contrast, catalytic methods operate under milder conditions, minimizing decomposition risks .

Biological Activity and Mechanism

Enzyme Inhibition

2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine demonstrates potent inhibition of protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling, with an IC₅₀ of 1.2 µM. Molecular docking studies suggest that the oxadiazole nitrogen atoms coordinate with the enzyme’s catalytic cysteine residue (Cys215), while the methylpropylamine moiety occupies a hydrophobic pocket adjacent to the active site.

Applications in Drug Development

Anti-Diabetic Agents

The PTP1B inhibitory activity positions this compound as a lead candidate for type 2 diabetes therapeutics. Preclinical models show that derivatives reduce fasting blood glucose levels by 40% in diabetic rats at 10 mg/kg doses.

Anti-Infective Scaffolds

Functionalization at the amine group with sulfonamide or quinolone moieties enhances activity against drug-resistant Pseudomonas aeruginosa strains, with MIC values improving from 32 µg/mL to 8 µg/mL .

Challenges and Future Directions

Scalability remains a hurdle for industrial applications. Batch-to-batch variability in traditional syntheses exceeds 15%, whereas continuous flow systems under development aim to reduce this to <5% . Furthermore, the compound’s metabolic stability in human liver microsomes is suboptimal (t₁/₂ = 23 min), prompting investigations into prodrug formulations.

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